6-Amino-2-benzothiazolesulfonamide

Overview

Description

6-Amino-benzothiazole-2-sulfonic acid amide is a chemical compound with the molecular formula C7H7N3O2S2. It is a derivative of benzothiazole, a bicyclic compound consisting of a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-benzothiazole-2-sulfonic acid amide typically involves the oxidative cyclization of aniline derivatives with ammonium thiocyanate and bromine, followed by hydrazinolysis of the corresponding 2-aminobenzothiazoles . Another method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . These reactions are often carried out under mild conditions and can be catalyzed by various agents to improve yield and efficiency.

Industrial Production Methods

In industrial settings, the production of 6-Amino-benzothiazole-2-sulfonic acid amide may involve large-scale synthesis using similar methods as described above. The use of green chemistry principles, such as solvent-free reactions and the use of water as a solvent, is becoming increasingly common to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Amino-benzothiazole-2-sulfonic acid amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, ammonium thiocyanate, hydrazine, and various aldehydes and ketones. Reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction rates and yields .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit a wide range of biological and chemical activities .

Scientific Research Applications

6-Amino-benzothiazole-2-sulfonic acid amide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-benzothiazole-2-sulfonic acid amide involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects . Molecular docking studies have shown that the compound can bind to specific proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-benzothiazole-6-sulfonic acid amide

- 2-Amino-6-nitrobenzothiazole

- 2-Amino-6-hydroxybenzothiazole

Uniqueness

6-Amino-benzothiazole-2-sulfonic acid amide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity in chemical reactions .

Properties

IUPAC Name |

6-amino-1,3-benzothiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S2/c8-4-1-2-5-6(3-4)13-7(10-5)14(9,11)12/h1-3H,8H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSGGVHHSMAUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=N2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879078 | |

| Record name | 2-BENZOTHIAZOLESULFONAMIDE, 6-AMINO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94641-11-9 | |

| Record name | Aminozolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094641119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BENZOTHIAZOLESULFONAMIDE, 6-AMINO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-2-BENZOTHIAZOLESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR69RTSOVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

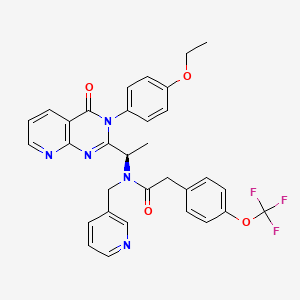

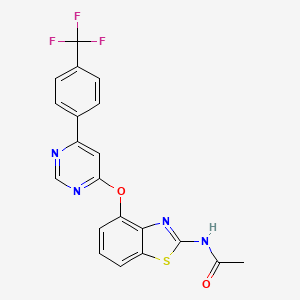

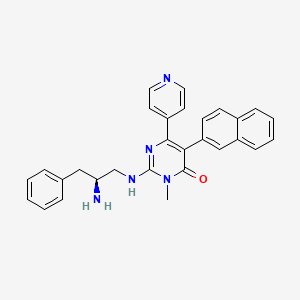

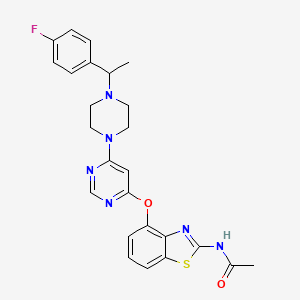

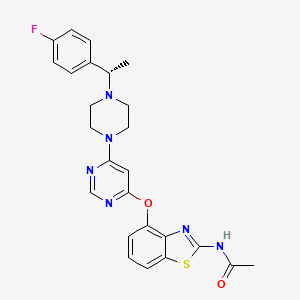

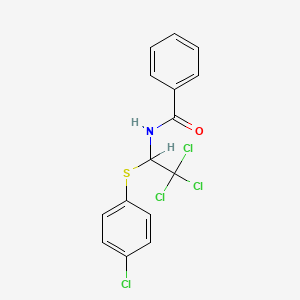

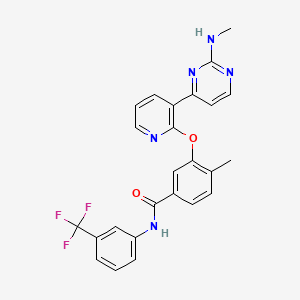

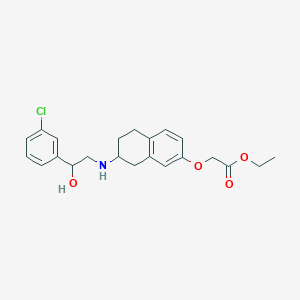

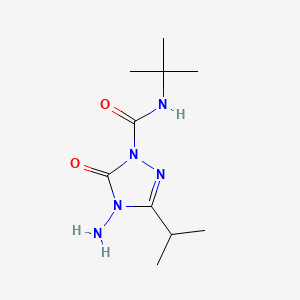

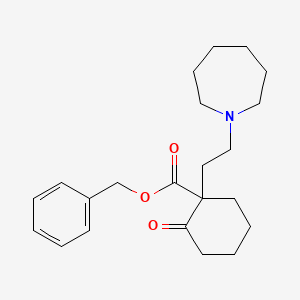

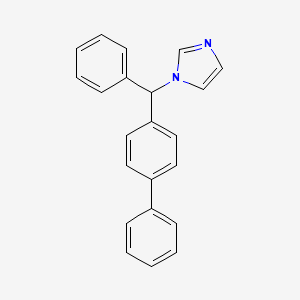

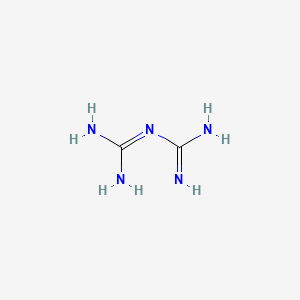

Feasible Synthetic Routes

A: 6-Amino-2-benzothiazolesulfonamide, also known as aminozolamide, acts as a potent inhibitor of carbonic anhydrase, particularly the carbonic anhydrase B isoform found in the eye. [, ] This inhibition reduces the formation of bicarbonate ions from carbon dioxide and water, ultimately decreasing the production of aqueous humor in the ciliary processes of the eye. [, ] This reduction in aqueous humor production subsequently leads to a lowering of IOP. [, ]

A: Research suggests that the formulation and route of administration significantly impact aminozolamide's efficacy. While aminozolamide formulated as a gel effectively lowered IOP in rabbits, primates, and humans, a suspension formulation failed to demonstrate similar IOP reduction in a study involving patients with ocular hypertension. [, ] This difference highlights the importance of vehicle selection for optimal drug retention and delivery to the active site.

A: Research indicates that aminozolamide is metabolized in the eye to 6-acetamido-2-benzothiazolesulfonamide. [, ] This metabolite appears to accumulate in ocular tissues, particularly the iris/ciliary body, potentially contributing to the sustained IOP-lowering effect of aminozolamide. [, ]

A: Studies have reported some local side effects with topical aminozolamide gel application, including irritation, hyperemia, and blurred vision. [] Notably, cases of bulbar injection and follicular conjunctivitis, potentially linked to either the drug or the vehicle, were observed in a multiple-dose study. [] These findings emphasize the need for further research to optimize formulations and minimize potential ocular side effects.

A: While specific SAR studies for aminozolamide are not extensively detailed in the provided research, patent literature suggests that modifications to the benzothiazole-2-sulfonamide core structure can impact its activity. [] For instance, substituting the 6-position with an amino group led to the development of aminozolamide, which exhibits potent carbonic anhydrase inhibitory activity. [] Further exploration of SAR could guide the development of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

A: Studies in rabbits demonstrated that the hepatic acetylator phenotype does not significantly influence the ocular disposition or IOP-lowering effect of aminozolamide. [] This finding suggests that variations in acetylation capacity do not significantly impact the drug's efficacy in the eye.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester](/img/structure/B1667043.png)

![N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide;methanesulfonic acid](/img/structure/B1667055.png)